1,3-Adamantanedicarbonyl chloride

Description

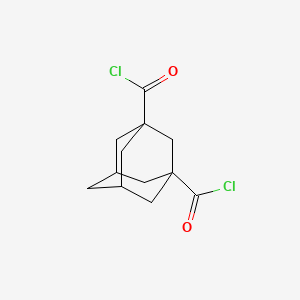

Structure

3D Structure

Propriétés

IUPAC Name |

adamantane-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O2/c13-9(15)11-2-7-1-8(4-11)5-12(3-7,6-11)10(14)16/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRUZYNPJUZODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30411862 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29713-15-3 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical and Foundational Context of Adamantane Chemistry Research

Evolution of Adamantane (B196018) Synthetic Strategies and Early Discoveries

The existence of adamantane was first suggested in 1924 by H. Decker, who named the theoretical molecule "decaterpene". chemicalbook.comresearchgate.net It was nearly a decade later, in 1933, that adamantane was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. chemicalbook.comacs.orgrsc.orggoogle.com They managed to extract only a few milligrams but noted its remarkably high melting and boiling points. chemicalbook.com The name "adamantane" was proposed due to the molecule's structural similarity to diamond, derived from the Greek word "adamantinos," meaning related to steel or diamond. chemicalbook.comacs.org

The unique, rigid, and stress-free structure of adamantane, composed of three fused cyclohexane (B81311) rings in a chair conformation, presented a significant synthetic challenge. chemicalbook.comchemicalbook.com An early attempt at laboratory synthesis was made in 1924 by German chemist Hans Meerwein, who, instead of adamantane, synthesized a bicyclic compound later named Meerwein's ester. chemicalbook.com This ester, however, would prove to be a crucial precursor in later syntheses. chemicalbook.com Other researchers also attempted to construct the adamantane cage using various precursors like phloroglucinol (B13840) and cyclohexanone (B45756) derivatives, but these efforts were unsuccessful. chemicalbook.com

The first successful, albeit inefficient, synthesis of adamantane was achieved by Vladimir Prelog in 1941, starting from Meerwein's ester. chemicalbook.comrsc.orggoogle.combwise.kr This multi-step process produced adamantane with a very low yield, making it impractical for widespread study. chemicalbook.com A major breakthrough occurred in 1957 when Paul von Ragué Schleyer discovered an efficient method for synthesizing adamantane through a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. google.comchemicalbook.comresearchgate.net This method significantly increased the yield and made adamantane and its derivatives readily accessible for research, fueling a rapid expansion in the study of polyhedral organic compounds. google.comresearchgate.net

Following the development of efficient synthetic routes to the parent hydrocarbon, methods for creating functionalized adamantanes were explored. The synthesis of bifunctional derivatives, such as 1,3-adamantanedicarboxylic acid, the direct precursor to 1,3-adamantanedicarbonyl chloride, became a key area of research. Efficient, one-pot methods were developed to synthesize 1,3-adamantanedicarboxylic acid from 1-adamantanecarboxylic acid using a mixture of nitric and sulfuric acids. chemicalbook.comchemicalbook.com Another route involves the halogenation of adamantane to 1,3-dibromoadamantane, followed by hydrolysis to 1,3-adamantanediol (B44800), and subsequent carboxylation using the Koch-Haaf reaction to yield the dicarboxylic acid. google.com This dicarboxylic acid can then be converted to this compound by reacting it with a chlorinating agent such as thionyl chloride. orgsyn.org

The Adamantane Cage as a Pivotal Scaffold in Organic Synthesis and Advanced Materials Research

The discovery and availability of adamantane launched a new field of chemistry focused on polyhedral organic compounds. chemicalbook.com The adamantane cage, with its unique combination of properties—including high symmetry, rigidity, thermal stability, and lipophilicity—has become a vital building block in numerous scientific and industrial applications. chemicalbook.comacs.orggoogle.comnih.gov

In medicinal chemistry, the introduction of an adamantane moiety into a drug's structure can significantly enhance its pharmacological properties. google.com The bulky cage can improve drug stability by protecting nearby functional groups from metabolic degradation, and its lipophilicity can aid in transport across biological membranes. google.com The first adamantane derivative to be used as a drug was amantadine (B194251) (1-aminoadamantane), which was found to have antiviral activity against influenza A in the 1960s. google.comresearchgate.net This discovery marked the beginning of adamantane's significant role in drug discovery. google.com

Beyond medicine, the adamantane scaffold is a cornerstone in materials science. Its rigid and bulky nature is exploited to create polymers with enhanced properties. When incorporated into the backbone of polymers such as polyamides and polyimides, the adamantane unit disrupts chain packing, which can increase the glass transition temperature (Tg), improve thermal stability, and enhance solubility. rsc.orgbwise.kr this compound is a key monomer in this field, reacting with diamines to form high-performance polyamides. science-revision.co.uklibretexts.org These adamantane-containing polymers are candidates for advanced applications, including thermally resistant films and coatings. rsc.orgbwise.kr

In the realm of nanotechnology, adamantane and its derivatives are considered fundamental molecular building blocks (MBBs). acs.orgbwise.kr Their well-defined size and shape, along with their ability to self-assemble, make them suitable for constructing molecular crystals and other nanostructures. chemicalbook.com The adamantane cage can also serve as a host in supramolecular chemistry, for example, by forming strong host-guest complexes with cyclodextrins, which has applications in drug delivery systems. google.comnih.gov Furthermore, research into adamantane-type clusters has revealed their potential in advanced materials with unique nonlinear optical properties. researchgate.netasianpubs.org

Properties of this compound

| Property | Value |

| CAS Number | 29713-15-3 nih.govguidechem.comchemicalbook.com |

| Molecular Formula | C₁₂H₁₄Cl₂O₂ nih.gov |

| Molecular Weight | 261.14 g/mol |

| IUPAC Name | tricyclo[3.3.1.1³,⁷]decane-1,3-dicarbonyl dichloride chemicalbook.com |

| Synonyms | Adamantane-1,3-dicarbonyl dichloride chemicalbook.com |

Reactivity Profiles and Derivatization Pathways of 1,3 Adamantanedicarbonyl Chloride

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation with 1,3-Adamantanedicarbonyl Chloride

The Friedel-Crafts acylation is a cornerstone of organic synthesis, facilitating the attachment of an acyl group to an aromatic ring. This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comchemistrysteps.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. chemistrysteps.comlibretexts.org

Given its structure containing two acyl chloride moieties, this compound serves as a bifunctional acylating agent. In the presence of a Lewis acid, it is expected to generate a di-acylium ion or react in a stepwise manner. This allows it to react with two equivalents of an aromatic substrate, functioning as a rigid linker to bridge two aromatic rings. This reaction is particularly useful for synthesizing symmetrical, sterically constrained molecules where the adamantane (B196018) cage acts as a three-dimensional scaffold. The products of such reactions are di-ketones, with the bulky adamantane core separating the two aryl ketone groups. The deactivating nature of the first acyl group introduced onto an aromatic ring generally prevents further acylation on that same ring, thus favoring the reaction at the second acyl chloride group with a separate aromatic molecule. chemistrysteps.com

The general reaction involves treating a suitable aromatic compound with this compound and a Lewis acid catalyst. The stoichiometry can be controlled to favor the di-substituted product.

Table 1: Representative Friedel-Crafts Acylation Reactions The following table illustrates the expected products from the Friedel-Crafts acylation of various aromatic substrates with this compound.

| Aromatic Substrate | Expected Product |

| Benzene | 1,3-Bis(benzoyl)adamantane |

| Toluene | 1,3-Bis(4-methylbenzoyl)adamantane |

| Anisole | 1,3-Bis(4-methoxybenzoyl)adamantane |

| Naphthalene | 1,3-Bis(naphthoyl)adamantane |

Utility in Specialized Organic Transformations

The distinct combination of a rigid scaffold and bifunctional reactivity makes this compound a candidate for several specialized applications in materials science and synthetic methodology.

The chemical modification of oligonucleotides is critical for their use in diagnostics and therapeutics, enhancing properties like stability and cellular uptake. nih.govnih.gov For applications such as DNA microarrays, oligonucleotides must be covalently attached to a solid support, typically a glass slide. nih.gov This immobilization is often achieved using bifunctional crosslinkers that can react with a functional group on the oligonucleotide (e.g., a terminal amine) and a corresponding group on the functionalized surface. nih.gov

While direct use of this compound is not prominently documented in literature, its chemical properties make it a plausible candidate for such applications. As a bifunctional electrophile, it can act as a homobifunctional crosslinker. For instance, an amino-modified oligonucleotide, which can be prepared using standard solid-phase synthesis techniques, could be covalently linked to an aminosilane-coated glass slide. nih.gov The two acyl chloride groups would react with the respective primary amine groups to form stable amide bonds. The adamantane core would serve as a rigid, hydrophobic spacer, potentially influencing the hybridization efficiency and accessibility of the tethered oligonucleotide probe. nih.gov

Table 2: Potential Application in DNA Microarray Fabrication

| Component 1 | Linker | Component 2 | Resulting Linkage |

| Amine-functionalized glass surface | This compound | 5'-Amino-modified oligonucleotide | Stable amide bonds connecting the surface to the oligonucleotide via a rigid adamantane spacer |

The synthesis of pyrimidine (B1678525) rings, a fundamental heterocyclic motif in medicinal chemistry and biology, is commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with reagents like urea, thiourea, or guanidine. This reaction requires the two carbonyl groups to be separated by a single carbon atom to enable the formation of the six-membered ring.

The structure of this compound, where the carbonyl groups are attached to positions 1 and 3 of the rigid adamantane cage, does not fit this 1,3-dicarbonyl prerequisite. The spatial separation and orientation of the acyl chloride groups are fixed by the adamantane skeleton and are not suitable for direct intramolecular cyclization to form a pyrimidine ring. Therefore, this compound is not a direct precursor for the synthesis of adamantylated pyrimidines via traditional condensation pathways. The synthesis of such heterocycles typically starts from other adamantane-containing building blocks, such as adamantyl-substituted β-ketoesters.

Directed C-H activation is a powerful strategy for the regioselective functionalization of otherwise unreactive C-H bonds. rsc.orgrsc.org In recent years, metal-free, electrophilic C-H borylation has emerged as a significant method, often employing a directing group to control the site of borylation. rsc.org Research has demonstrated that the adamantane-1-carbonyl group (the monofunctional analog of the title compound) can serve as a highly effective, removable directing group for the ortho-C-H borylation of various aromatic systems. researchgate.netnih.gov

In this methodology, an aromatic amine or thiol is first acylated with adamantane-1-carbonyl chloride. researchgate.netnih.gov The resulting amide or thioester, when treated with a boron source like boron tribromide (BBr₃), undergoes highly selective borylation at the ortho position to the directing group. researchgate.netnih.govresearchgate.netnih.govacs.org The steric bulk of the adamantoyl group is believed to play a crucial role in achieving this high regioselectivity.

While the specific use of this compound as a bifunctional directing group has not been extensively reported, its potential can be extrapolated. It could theoretically be used to acylate two separate aromatic amine molecules, setting the stage for a dual borylation event. Alternatively, it could be reacted with a molecule containing two amino groups, potentially directing borylation at two distinct aromatic rings within the same molecule, thereby enabling the synthesis of complex, symmetrically functionalized structures.

Table 3: Established Monofunctional Adamantoyl-Directed C-H Borylation

| Substrate | Directing Group Source | Borylation Reagent | Outcome |

| Diphenylamine | Adamantane-1-carbonyl chloride | BBr₃ | Ortho-C-H borylation of the more electron-rich aromatic ring. researchgate.netnih.gov |

| Benzenethiol (B1682325) | Adamantane-1-carbonyl chloride | BBr₃ | Ortho-C-H borylation of the benzenethiol ring. researchgate.netnih.gov |

Advanced Materials Science Applications of 1,3 Adamantanedicarbonyl Chloride Derivatives

Engineering of High-Performance Polymeric Materials

The incorporation of the 1,3-adamantane moiety into polymer backbones is a key strategy for developing high-performance materials. 1,3-Adamantanedicarbonyl chloride is an ideal monomer for this purpose, reacting with co-monomers like diamines through polycondensation to form polyamides. britannica.comresearchgate.netscielo.br The bulky, rigid adamantane (B196018) cage structure introduces significant steric hindrance, which restricts polymer chain mobility. This structural feature is directly responsible for enhancements in thermal stability, mechanical strength, and optical clarity. acs.org

Polymers derived from this compound exhibit remarkable thermal stability. The adamantane units within the polymer backbone raise the glass transition temperature (Tg) and the decomposition temperature. acs.org For instance, polyamides synthesized using adamantane-based monomers show significantly higher thermal stability compared to their purely aliphatic or aromatic counterparts. impactfactor.org This is because the rigid cage structure requires more energy to induce segmental motion.

The non-conjugated, saturated structure of the adamantane core also contributes to the optical properties of these polymers. Unlike aromatic compounds which can cause coloration, the aliphatic adamantane structure does not absorb light in the visible spectrum, leading to the production of highly transparent and colorless polymers. This makes them suitable for optical applications where both heat resistance and clarity are required.

Table 1: Thermal Properties of Adamantane-Containing Polymers This table presents typical data for polymers containing adamantane units, illustrating the improvements conferred by the adamantane structure.

| Property | Adamantane-Containing Polyethylene acs.org | Conventional Polyethylene |

| Decomposition Temperature (TGA) | 452–456 °C | ~350-400 °C |

| Crystallinity | Semicrystalline to Amorphous | Semicrystalline |

| Solubility | Improved in organic solvents | Limited to high temperatures |

The integration of 1,3-adamantane units into polymer chains profoundly influences the mechanical properties of films and coatings. The rigid adamantane structure enhances the modulus and strength of the material. Polymer films containing these units are less prone to deformation and exhibit improved hardness. Furthermore, the bulky nature of the adamantane group can disrupt chain packing, which, while potentially reducing crystallinity, can improve solubility in certain organic solvents, facilitating processing. acs.org

Environmental stability is another key benefit. The chemically inert, saturated hydrocarbon structure of adamantane provides resistance to chemical attack and UV degradation. This intrinsic stability, combined with the strong amide linkages formed during polymerization, results in polymer films with excellent long-term durability and resistance to environmental stressors.

Role as Curing Agents and Modifiers in Epoxy Resin Systems

While not a typical curing agent itself, this compound is a valuable precursor for synthesizing specialized curing agents for epoxy resins. Standard epoxy curing agents are often polyamines or anhydrides. threebond.co.jpevonik.com By reacting this compound with an excess of a polyamine, a new polyamide-amine can be created. This resulting molecule combines the rigid adamantane core with reactive terminal amine groups, which can then effectively cross-link epoxy resins. threebond.co.jp

When these adamantane-containing polyamide-amines are used to cure epoxy resins, they impart their unique structural benefits to the final thermoset network.

Dielectric Properties: The non-polar, hydrocarbon nature of the adamantane structure can lower the dielectric constant and dissipation factor of the cured resin. This makes these systems attractive for microelectronics packaging and high-frequency circuit boards where low dielectric loss is critical.

Oxidation Resistance: The stable, saturated structure of adamantane enhances the oxidative stability of the cured epoxy. This is particularly beneficial in high-temperature applications where resistance to degradation from oxygen is crucial for long-term reliability.

Table 2: Properties of Epoxy Resins Cured with Different Agent Types This table provides a comparative overview of properties expected from standard and modified epoxy systems.

| Property | Cured with Standard Aliphatic Amine threebond.co.jp | Cured with Adamantane-Modified Polyamide Amine |

| Heat Resistance (HDT) | Moderate (~100 °C) | High (>150 °C, estimated) |

| Chemical Resistance | Good | Excellent |

| Dielectric Constant | Moderate | Low (estimated) |

| Flexibility | Moderate | Potentially lower due to rigidity |

Functionalization of Nanomaterials and Composites

The reactive nature of this compound makes it an effective agent for the surface modification of nanomaterials. mdpi.com By covalently bonding the bulky and stable adamantane cage to the surface of nanoparticles, their compatibility with polymer matrices can be dramatically improved, preventing aggregation and ensuring a more uniform dispersion. This leads to the development of advanced composite materials with enhanced properties. nih.gov

Nanodiamonds are nanoparticles with excellent mechanical and thermal properties, but they tend to aggregate due to strong surface interactions. Functionalizing their surface is key to unlocking their potential in composites. A common strategy involves introducing amine groups onto the nanodiamond surface (amination).

This compound can then be used to functionalize these aminated nanodiamonds. The acyl chloride groups react with the surface amine groups to form stable amide bonds. This process grafts the adamantane structure onto the nanodiamond surface. The bifunctional nature of the starting material is advantageous; one acyl chloride group can attach to the nanodiamond, leaving the second one available for further reaction or for creating cross-links.

This surface modification has two primary benefits for composite development:

Improved Dispersion: The bulky adamantane cages act as steric shields, preventing the nanodiamonds from clumping together within a polymer matrix. This leads to a more homogeneous composite material.

Enhanced Interfacial Adhesion: The adamantane groups on the surface can improve the interaction and adhesion between the nanodiamond filler and the surrounding polymer matrix, particularly in non-polar polymer systems. This stronger interface allows for more efficient load transfer from the polymer to the nanodiamonds, significantly boosting the mechanical strength and thermal stability of the final composite material.

Design of Polymer Architectures via Post-Polymerization Modification

Following an extensive review of scientific literature, it has been determined that there is a notable absence of specific, detailed research findings on the use of This compound for the post-polymerization modification of polymers. Post-polymerization modification is a versatile technique for altering the chemical structure and properties of existing polymers by introducing new functional groups or creating crosslinks. This approach, often utilizing highly reactive compounds such as acyl chlorides, allows for the precise tailoring of polymer architectures.

While the rigid, three-dimensional structure of the adamantane cage makes it a desirable moiety for enhancing the thermal stability and mechanical properties of polymers, current research predominantly focuses on the incorporation of adamantane derivatives through the polymerization of adamantane-containing monomers. There is a lack of available studies detailing the specific application of this compound as a reagent for grafting onto or crosslinking pre-existing polymer chains.

General principles of post-polymerization modification suggest that a diacyl chloride like this compound could theoretically be used to modify polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. In such a hypothetical reaction, the acyl chloride groups would react with the hydroxyl or amine groups on the polymer backbone, forming ester or amide linkages, respectively. This could lead to the introduction of bulky adamantane side groups or the formation of crosslinked polymer networks. However, without specific experimental data, any discussion of reaction conditions, efficiency, and the properties of the resulting modified polymers remains speculative.

Further research is required to explore the potential of this compound as a tool for post-polymerization modification and to characterize the properties of the resulting novel polymer architectures.

Supramolecular Chemistry and Host Guest Interactions of Adamantane Derivatives

Molecular Recognition Phenomena Involving Adamantane (B196018) Moieties

The adamantane cage is a highly effective guest moiety in host-guest chemistry, primarily due to its size and shape complementarity with various macrocyclic hosts. mdpi.com This molecular recognition is a fundamental principle that drives the self-assembly of more complex architectures.

The hydrophobic nature of the adamantane group is a key driver for its association with the cavities of host molecules in aqueous environments. This interaction is entropically favorable, as it releases ordered water molecules from the host's cavity and the guest's surface. The most studied host-guest pairs involving adamantane are with cyclodextrins (CDs) and cucurbit[n]urils (CB[n]).

The adamantyl group fits snugly within the cavity of β-cyclodextrin, exhibiting high association constants, typically in the range of 10³ to 10⁵ M⁻¹. nih.gov This strong and specific interaction has been widely exploited in various applications, from drug delivery to the construction of responsive materials. Similarly, adamantane forms stable inclusion complexes with cucurbit[n]uril hosts, with the strength of the interaction being tunable by the size of the CB[n] macrocycle. nih.gov

The introduction of two carbonyl chloride groups at the 1 and 3 positions of the adamantane cage, as in 1,3-adamantanedicarbonyl chloride, provides reactive sites for covalently linking the adamantane core to other molecules. This allows for the creation of bivalent guest molecules. Such molecules can form 1:2 complexes with host molecules or act as linkers between two host molecules, a critical feature for the construction of larger self-assembled systems.

Table 1: Association Constants of Adamantane Derivatives with Host Molecules

| Guest Molecule | Host Molecule | Association Constant (Kₐ) in M⁻¹ |

|---|---|---|

| Adamantane | β-Cyclodextrin | ~10³ - 10⁵ nih.gov |

| Adamantane | Cucurbit matrix-fine-chemicals.comuril | ~10¹² |

Note: The table presents typical association constants. The exact value can vary depending on the specific experimental conditions such as solvent, temperature, and pH.

Design and Construction of Self-Assembled Supramolecular Systems

The predictable and robust nature of adamantane's interactions with host molecules makes it a valuable building block for the rational design of self-assembled supramolecular systems. By functionalizing the adamantane core, researchers can dictate the geometry and properties of the resulting assemblies.

This compound, with its two reactive sites, is a prime candidate for creating linear or networked supramolecular structures. The carbonyl chloride groups can readily react with amines or alcohols to form amides or esters, respectively. This allows for the facile incorporation of the adamantane guest moiety into a wide range of molecular and macromolecular structures.

For instance, reacting this compound with a molecule containing a single amine or alcohol group would yield a bivalent adamantane derivative. This derivative could then be used to crosslink host molecules, leading to the formation of gels or other soft materials. The properties of these materials would be directly influenced by the strength of the host-guest interactions.

Alternatively, reacting this compound with a difunctional linker molecule could lead to the formation of linear polymers with pendant adamantane groups. These polymers could then be non-covalently crosslinked through the addition of a bivalent host molecule. This strategy allows for the creation of reversible and stimuli-responsive materials.

The use of adamantane derivatives in the design of self-assembled systems has been demonstrated in various contexts, including the development of liposomes, dendrimers, and other nanoparticles for targeted drug delivery and surface recognition. nih.gov The adamantane moiety acts as an anchor, facilitating the attachment of these systems to surfaces functionalized with host molecules. nih.gov

Development of Supramolecular Polymers and Functional Assemblies

Supramolecular polymers are long-chain structures held together by non-covalent interactions. The development of such polymers using adamantane-based host-guest chemistry has been a significant area of research. rsc.org These materials often exhibit interesting properties, such as self-healing and responsiveness to external stimuli.

The difunctionality of this compound makes it an excellent monomer for the synthesis of supramolecular polymers. By reacting it with a complementary difunctional host molecule (or a molecule that can be subsequently functionalized with a host), a linear supramolecular polymer can be formed. The degree of polymerization and the mechanical properties of such a polymer would be dependent on the strength of the host-guest interaction and the concentration of the monomers.

Furthermore, functional assemblies can be created by incorporating other functional units into the supramolecular backbone. For example, by using a linker that contains a photo-responsive or a redox-active group, it is possible to create materials whose properties can be controlled by light or an electrical potential.

The synthesis of hyaluronic acid derivatives bearing bivalent β-cyclodextrin and adamantane moieties has been shown to lead to supramolecular assemblies with distinct viscoelastic properties. acs.org This highlights the potential of using bivalent adamantane derivatives, which could be synthesized from this compound, in creating advanced functional materials. The increased stability of complexes formed by divalent interactions is a key advantage in the design of robust supramolecular polymers. acs.org

Computational Chemistry and Theoretical Investigations of Adamantane Acyl Chlorides

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetic properties of adamantane (B196018) acyl chlorides. These studies often employ methods like Density Functional Theory (DFT) to determine optimized geometries, electronic energies, and the distribution of electron density within the molecule.

For adamantane derivatives, theoretical studies have been instrumental in understanding their stability and reactivity. youtube.com The rigid cage-like structure of adamantane is largely strain-free. youtube.com Quantum mechanical calculations can precisely quantify the energies of different conformations and the electronic effects of substituents, such as the acyl chloride groups in 1,3-adamantanedicarbonyl chloride. These calculations help in understanding the stability of the adamantane cation, which is a key intermediate in many of its reactions. youtube.com

Theoretical investigations have also shed light on the energetics of reactions involving adamantane derivatives. For instance, understanding the stability of adamantane-based carbocations is crucial for predicting reaction pathways. youtube.com In the context of this compound, quantum mechanical calculations can predict the relative stabilities of intermediates and transition states in nucleophilic substitution reactions.

Recent research has also focused on the electronic properties of larger, more complex adamantane-based clusters, revealing variations in HOMO-LUMO gaps which are critical for understanding their optical and electronic behavior. rsc.orgsemanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Dynamics

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. nih.govnih.gov While the adamantane core of this compound is rigid, the two carbonyl chloride substituents have rotational freedom.

MD simulations can be used to explore the preferred orientations of these substituent groups and the energetic barriers between different conformations. This is particularly relevant when considering how the molecule might interact with other molecules or surfaces. For instance, simulations can reveal how the molecule behaves in different solvent environments, which can influence its reactivity.

Furthermore, MD simulations are valuable for studying the dynamics of intermolecular interactions. For adamantane derivatives that form larger assemblies or interact with biological macromolecules, MD can elucidate the nature and stability of these interactions over time. researchgate.net For example, simulations have been used to study the binding modes and stability of adamantane-based ligands within the active sites of receptors. researchgate.net

Advanced Intermolecular Interaction Analysis: Hirshfeld Surface, 2D-Fingerprint Plots, and QTAIM

To gain a deeper understanding of the non-covalent interactions that govern the crystal packing and intermolecular associations of adamantane derivatives, advanced computational techniques are employed.

2D-fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts. scispace.com These plots display the distribution of different types of contacts, allowing for a detailed comparison of the packing motifs in related structures. scispace.com

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to characterize chemical bonds and non-covalent interactions. nih.govnih.gov QTAIM analysis can identify bond critical points and characterize the nature of interactions (e.g., covalent vs. electrostatic). In the context of adamantane derivatives, QTAIM has been used to study intramolecular hydrogen bonds and other stabilizing interactions. nih.gov For example, a study on He@adamantane used QTAIM to investigate the nature of the interactions between the encapsulated helium atom and the carbon cage. nih.gov

Prediction of Spectroscopic Signatures and Reaction Mechanisms

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of molecules like this compound. Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. For instance, the characteristic carbonyl stretching frequency in the IR spectrum of this compound can be accurately predicted using computational methods.

Furthermore, computational chemistry is invaluable for elucidating reaction mechanisms. chemguide.co.uklibretexts.orgchemguide.co.ukchemistrystudent.com For adamantane acyl chlorides, the reaction with nucleophiles typically proceeds through a nucleophilic addition-elimination mechanism. libretexts.orgchemistrystudent.com Theoretical calculations can map out the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. This provides a detailed picture of the reaction kinetics and thermodynamics. For example, the reaction of 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride to form 1,3-dichloro adamantane was investigated using density functional theory to understand the reaction mechanism. acs.org

Computational Docking and Binding Affinity Studies

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This is particularly relevant in the field of drug discovery, where adamantane derivatives have shown significant biological activity. nih.govbenthamdirect.commdpi.com Although this compound itself is a reactive intermediate, its derivatives, such as amides and esters, are often the subject of docking studies.

These studies involve docking the adamantane-based ligand into the active site of a target protein to predict its binding mode and affinity. The results of docking simulations can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding. For several adamantane derivatives, molecular docking has been used to determine their binding modes and interaction mechanisms with biological targets like the sigma-2 receptor. researchgate.net

Binding affinity, which is a measure of the strength of the binding interaction, can also be estimated using computational methods. These calculations, often performed in conjunction with docking and molecular dynamics simulations, can help in ranking potential drug candidates and guiding the design of new, more potent adamantane derivatives.

Advanced Spectroscopic and Diffraction Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1,3-adamantanedicarbonyl chloride in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's framework can be constructed.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For 1,3-adamantanedicarboxylic acid in DMSO-d6, the carbon signals of the adamantane (B196018) cage are observed at approximately 27.4, 35.0, 37.7, and 39.8 ppm. chemicalbook.com The carboxylic acid carbons resonate at around 177.8 ppm. chemicalbook.com For this compound, the carbonyl carbon signal is expected to shift significantly downfield, typically appearing in the range of 170-180 ppm for acyl chlorides. The adamantane cage carbons will also experience shifts, though less pronounced than the carbonyl carbon.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between different protons within the adamantane cage, helping to trace the connectivity of the carbon framework. An HSQC spectrum correlates the proton signals with their directly attached carbon atoms, providing definitive C-H attachments.

| Technique | Expected Chemical Shift Ranges (ppm) | Information Obtained |

| ¹H NMR | Adamantane Protons: 1.5 - 2.5 | Connectivity and spatial arrangement of protons |

| ¹³C NMR | Adamantane Carbons: 25 - 45, Carbonyl Carbon: 170 - 180 | Carbon skeleton framework and presence of carbonyl groups |

| 2D NMR (COSY, HSQC) | Correlation peaks | Definitive proton-proton and carbon-proton connectivities |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

While a crystal structure for this compound itself has not been reported, the crystal structure of its precursor, 1,3-adamantanedicarboxylic acid, in a co-crystal with 4,4'-bipyridine (B149096) has been determined. nih.gov In this structure, the adamantane cage maintains its rigid, diamondoid geometry. The dicarboxylic acid molecule resides on a twofold rotation axis. nih.gov It is expected that this compound will exhibit a similar rigid adamantane core. The key structural parameters to be determined would be the C-C bond lengths within the cage (typically around 1.54 Å in adamantane itself), the C-C(=O) and C-Cl bond lengths, and the torsional angles of the carbonyl chloride groups relative to the adamantane cage. wikipedia.org The packing of the molecules in the crystal lattice would be governed by van der Waals forces and potentially weak C-H···O interactions.

| Structural Parameter | Expected Values | Significance |

| Adamantane C-C Bond Lengths | ~1.54 Å | Confirms the integrity of the rigid cage structure. wikipedia.org |

| C=O Bond Length | ~1.19 Å | Typical for an acyl chloride. |

| C-Cl Bond Length | ~1.79 Å | Characteristic of an acyl chloride. |

| Molecular Conformation | Rigid cage with specific orientations of the two carbonyl chloride groups | Defines the overall shape and steric profile of the molecule. |

| Crystal Packing | Governed by intermolecular forces | Influences physical properties like melting point and solubility. |

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the acyl chloride groups. This band typically appears in the region of 1785-1815 cm⁻¹. The exact position can be influenced by the electronic environment. The spectrum will also show characteristic C-H stretching and bending vibrations of the adamantane cage in the regions of 2850-3000 cm⁻¹ and ~1450 cm⁻¹, respectively. The C-Cl stretching vibration is also expected, though it may be weaker and appear in the fingerprint region of the spectrum. For comparison, the IR spectrum of 1,3-adamantanedicarboxylic acid shows a broad O-H stretch from the carboxylic acid groups around 2500-3300 cm⁻¹ and a strong C=O stretch at approximately 1691 cm⁻¹. chemicalbook.comchemicalbook.com The absence of the broad O-H band and the shift of the C=O band to higher wavenumbers are clear indicators of the conversion to the acyl chloride.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the acyl chloride is also expected to be a prominent feature in the Raman spectrum. The symmetric vibrations of the adamantane cage are often strong in the Raman spectrum, providing a characteristic fingerprint for the adamantane core.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C-H Stretch (Adamantane) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (Acyl Chloride) | 1785 - 1815 (Strong) | Prominent signal |

| C-H Bend (Adamantane) | ~1450 | Observable |

| C-Cl Stretch | Fingerprint Region | Observable |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation patterns under ionization. This information helps to confirm the molecular formula and provides insights into the compound's stability and bonding.

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum will show three peaks for the molecular ion cluster: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (containing two ³⁷Cl), with relative intensities of approximately 9:6:1.

The fragmentation of adamantane derivatives in mass spectrometry is well-documented. The adamantyl cation (C₁₀H₁₅⁺, m/z = 135) is a very stable fragment and is often the base peak in the mass spectra of 1-substituted adamantanes. For this compound, fragmentation is likely to involve the loss of one or both carbonyl chloride groups. Key fragmentation pathways could include the loss of a chlorine radical (Cl•), the loss of a carbonyl chloride radical (COCl•), and the formation of the adamantyl cation.

| Ion Fragment | Expected m/z | Significance |

| [M]⁺, [M+2]⁺, [M+4]⁺ | ~248, 250, 252 | Confirms molecular weight and presence of two chlorine atoms. |

| [M - Cl]⁺ | ~213, 215 | Loss of a chlorine radical. |

| [M - COCl]⁺ | ~185, 187 | Loss of a carbonyl chloride group. |

| [C₁₀H₁₅]⁺ | 135 | Formation of the stable adamantyl cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals.

This compound is not expected to have any significant conjugation in its structure. The two carbonyl chloride groups are isolated from each other by the saturated adamantane cage. Therefore, the UV-Vis spectrum is not expected to show strong absorptions in the near-UV or visible regions. The primary electronic transitions will be the n → π* transitions of the non-bonding electrons on the oxygen atoms of the carbonyl groups to the antibonding π* orbitals. For non-conjugated ketones and aldehydes, these transitions are typically weak and occur in the range of 270-300 nm. A similar weak absorption would be expected for this compound. The more energetic π → π* transitions would occur at much shorter wavelengths, likely in the far-UV region. The lack of significant absorption in the 200-800 nm range is a key characteristic of non-conjugated systems.

| Electronic Transition | Expected λmax (nm) | Expected Intensity |

| n → π | ~270 - 300 | Weak |

| π → π | < 200 | Strong |

Future Directions and Emerging Research Avenues in 1,3 Adamantanedicarbonyl Chloride Chemistry

Development of Green and Sustainable Synthetic Routes

The conventional synthesis of acyl chlorides, including 1,3-adamantanedicarbonyl chloride, often relies on reagents like thionyl chloride or oxalyl chloride, which are hazardous and produce corrosive byproducts such as HCl and SO2. A major future direction is the development of greener synthetic methodologies that minimize environmental impact and enhance safety. Research in this area is expected to focus on several key strategies:

Catalytic Approaches: Moving away from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. Future research could explore catalytic systems that can directly convert 1,3-adamantanedicarboxylic acid to the corresponding diacyl chloride using non-toxic activators and with high atom economy.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing in terms of safety, scalability, and control over reaction parameters. Developing a flow-based synthesis for this compound could enable safer handling of hazardous intermediates and reagents, reduce waste, and allow for more efficient production.

Alternative Chlorinating Agents: Investigation into solid-supported or polymer-bound chlorinating agents could simplify product purification and minimize corrosive waste streams. Similarly, exploring biocatalytic or enzyme-based approaches, while challenging for this type of transformation, represents a long-term goal for sustainable chemical synthesis.

Solvent-Free and Benign Solvent Systems: The use of hazardous organic solvents is a significant concern. Future synthetic routes will likely target solvent-free reaction conditions or the use of greener alternatives like ionic liquids or supercritical fluids. rsc.org

| Synthesis Strategy | Conventional Method | Potential Green Alternative | Key Advantages |

| Reagents | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Catalytic activators; Polymer-bound reagents | Reduced toxicity, waste, and corrosion; easier purification. |

| Process | Batch Synthesis | Continuous Flow Chemistry | Improved safety, scalability, and process control. |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Solvent-free conditions; Ionic Liquids | Minimized environmental impact and worker exposure. rsc.org |

| Byproducts | HCl, SO₂, CO, CO₂ | Recyclable catalysts; water (in some ideal cases) | Reduced pollution and waste treatment costs. |

This table provides a comparative overview of conventional versus potential green synthetic approaches for this compound.

Expanding the Scope of Derivatization Reactions for Novel Functional Materials

The true potential of this compound lies in its utility as a bifunctional monomer for polymerization and as a scaffold for creating complex molecules. Its two reactive acyl chloride groups, held in a rigid, predefined spatial orientation by the adamantane (B196018) core, make it an ideal candidate for constructing highly ordered materials.

Future research will likely focus on its use in the synthesis of:

High-Performance Polymers: The incorporation of the bulky, rigid adamantane cage into polymer backbones, such as polyamides and polyesters, can dramatically enhance thermal stability, mechanical strength, and solubility in organic solvents. Research will aim to create novel polymers with superior properties for applications in aerospace, electronics, and specialty coatings.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The defined geometry of the 1,3-adamantane scaffold makes its dicarbonyl chloride derivative an excellent building block for creating porous, crystalline materials. acs.org These frameworks could be designed for specific applications in gas storage, separation, and catalysis.

Dendrimers and Hyperbranched Polymers: The compound can act as a core molecule for the divergent synthesis of dendrimers. nih.gov The resulting macromolecules, with their well-defined, three-dimensional architecture, are promising candidates for applications in drug delivery and nanotechnology. pensoft.netresearchgate.net

| Material Class | Precursor | Key Structural Feature from Adamantane | Potential Applications |

| Polyamides/Polyesters | This compound + diamines/diols | Rigid, bulky cage in polymer backbone | High-temperature plastics, advanced composites, specialty fibers. |

| MOFs/COFs | This compound + organic linkers/metal nodes | Pre-organized, rigid node | Gas storage (H₂, CH₄), catalysis, chemical sensors. |

| Dendrimers | This compound as a central core | Defined 3D branching points | Drug delivery systems, nanoscale reactors, surface modifiers. pensoft.net |

This interactive data table illustrates the potential applications of materials derived from this compound.

Rational Design of Adamantane-Based Systems Through Advanced Computational Modeling

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts, thereby saving significant time and resources. acs.org The application of advanced computational modeling, such as Density Functional Theory (DFT), is a critical future direction for the rational design of materials derived from this compound. researchgate.netrsc.org

Key research avenues include:

Predicting Polymer Properties: Computational models can be used to predict the mechanical, thermal, and electronic properties of polymers incorporating the 1,3-adamantane unit before they are synthesized. This allows for the in-silico screening of numerous candidate structures to identify those with the most promising characteristics for a specific application.

Modeling Self-Assembly: Simulating the non-covalent interactions that govern the self-assembly of adamantane-based molecules can aid in the design of supramolecular structures, liquid crystals, and molecular crystals with desired organizational motifs. wikipedia.org

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the reaction pathways for the polymerization or derivatization of this compound, helping to optimize reaction conditions and improve yields. researchgate.net

A comprehensive computational approach would involve modeling the electronic structure of the monomer, simulating its polymerization, and then predicting the bulk properties of the resulting material, creating a complete design-to-property workflow. acs.orgmdpi.com

Applications in Advanced Catalysis and Organometallic Chemistry

The steric bulk of the adamantane group has been instrumental in the development of highly effective ligands for transition metal catalysis. uq.edu.auresearchgate.net Adamantyl-containing phosphine ligands, for instance, have demonstrated superior performance in challenging cross-coupling reactions. acs.orgsinocompound.com

The bifunctional nature of this compound opens a promising, yet largely unexplored, avenue for creating novel ligand architectures. Future research is expected to explore:

Bidentate and Bridging Ligands: By reacting this compound with appropriate phosphines, amines, or N-heterocyclic carbene (NHC) precursors, it is possible to synthesize rigid bidentate ligands. The fixed bite angle and steric profile imposed by the adamantane backbone could lead to catalysts with unique selectivity and activity in reactions such as hydroformylation, hydrogenation, and C-H activation. uq.edu.au

Immobilized Catalysts: One of the acyl chloride functionalities could be used to anchor the ligand to a solid support, while the other is used to build the catalytically active metal complex. This would facilitate catalyst recovery and recycling, a key principle of green chemistry.

Organocatalysis: The rigid adamantane scaffold can be used to construct chiral organocatalysts for asymmetric synthesis, where the well-defined structure can create a specific chiral environment around the active site. researchgate.net

Integration with Nanotechnology and Advanced Nanoscience Research

The unique combination of a rigid, cage-like structure and the ability to form two covalent linkages makes this compound a powerful building block for nanotechnology. wikipedia.orgpensoft.net Its integration with nanoscience is a rapidly emerging research frontier.

Potential future directions include:

Molecular Building Blocks for Self-Assembly: Adamantane derivatives are known to form stable inclusion complexes with cyclodextrins, a interaction that is widely used in supramolecular chemistry. Derivatives of this compound could be used to create self-assembled nanostructures, such as nanotubes or vesicles, for applications in targeted drug delivery or as nanoscale reactors. nih.govresearchgate.net

Surface Functionalization: The compound can be used to functionalize the surface of nanoparticles (e.g., gold, silica, quantum dots). The adamantane cage provides a rigid spacer, while the unreacted second acyl chloride group remains available for further modification, allowing for the attachment of targeting ligands, fluorescent dyes, or other functional molecules.

Molecular Electronics: The insulating properties and structural rigidity of the adamantane core make it an interesting component for molecular wires or other nanoscale electronic devices. By linking conductive units through the 1,3-positions, researchers could explore the fundamental principles of charge transport through these well-defined molecular junctions.

The continued exploration of this compound chemistry, guided by the principles of sustainability, computational design, and interdisciplinary integration, promises to unlock a new generation of advanced materials and technologies.

Q & A

Q. Basic Research Focus

- Titration : Quantify active chloride content using silver nitrate titration to confirm functional group integrity .

- Melting Point : Literature reports a melting point range of 169–171°C for the precursor dicarboxylic acid (CAS 39269-10-8); deviations >2°C indicate impurities .

- Spectroscopy : FT-IR peaks at ~1800 cm⁻¹ (C=O stretch) and ~700 cm⁻¹ (C-Cl stretch) confirm acyl chloride formation .

Q. Advanced Research Consideration

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen; decomposition >200°C suggests adamantane cage robustness .

- X-ray Crystallography : Resolve adamantane cage geometry to confirm 1,3-substitution pattern, critical for polymer backbone symmetry .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

- Ventilation : Use local exhaust systems to avoid inhalation of corrosive vapors .

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and splash goggles are mandatory .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. Advanced Research Consideration

- Hydrolysis Monitoring : Residual moisture in solvents can generate HCl gas; real-time gas sensors are recommended for large-scale reactions .

How does the adamantane scaffold influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Focus

The rigid adamantane cage imposes steric hindrance, slowing nucleophilic attack at the carbonyl centers. Kinetic studies show:

- Amine Reactions : Primary amines (e.g., aniline) require catalysis (e.g., 4-dimethylaminopyridine) to achieve >90% conversion, while secondary amines (e.g., piperidine) proceed spontaneously .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

What are the applications of this compound in polymer science?

Q. Advanced Research Focus

- High-Performance Polymers : Condensation with aromatic diamines yields polyimides with UV transparency and thermal stability (>400°C decomposition) for optical materials .

- Crosslinking Agents : Bifunctional reactivity enables covalent network formation in epoxy resins, enhancing mechanical strength .

How can researchers resolve contradictions in reported melting points for 1,3-adamantanedicarboxylic acid (precursor)?

Q. Data Conflict Analysis

- Observed Discrepancies : reports 169–171°C, while cites 276–278°C.

- Resolution : Differences arise from polymorphic forms or hydration states. Dryness protocols (e.g., 105°C for 3 hours) and DSC analysis under inert atmospheres are recommended to standardize measurements .

What analytical methods are suitable for detecting trace impurities in this compound?

Q. Advanced Research Focus

- GC-MS : Detect volatile byproducts (e.g., adamantane derivatives) using a polar column (e.g., DB-5) and electron ionization .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve non-volatile contaminants (e.g., unreacted dicarboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.